![molecular formula C23H27N5O5 B13061161 (2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ala-Phe-Pro-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The compound releases p-nitroaniline upon enzymatic cleavage, which can be measured colorimetrically to assess enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-Pro-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically starts with the protection of amino groups using protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached .
Industrial Production Methods
Industrial production of H-Ala-Phe-Pro-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Phe-Pro-pNA primarily undergoes enzymatic hydrolysis, where proteolytic enzymes cleave the peptide bond, releasing p-nitroaniline. This reaction is commonly used to study the activity of various proteases .
Common Reagents and Conditions
Enzymes: Chymotrypsin, cathepsin G, peptidyl-prolyl isomerase
Buffers: Tris-HCl, phosphate-buffered saline (PBS)
pH 7.5-8.0, 37°CMajor Products
The major product formed from the enzymatic cleavage of H-Ala-Phe-Pro-pNA is p-nitroaniline, which exhibits a yellow color and can be quantified spectrophotometrically at 405 nm .
Scientific Research Applications
H-Ala-Phe-Pro-pNA is widely used in scientific research for the following applications:
Biochemistry: As a substrate for studying the activity of proteolytic enzymes.
Molecular Biology: In assays to measure enzyme kinetics and inhibitor screening.
Medicine: In diagnostic tests to detect enzyme deficiencies or abnormalities.
Industry: In quality control processes for enzyme production and activity assessment
Mechanism of Action
The mechanism of action of H-Ala-Phe-Pro-pNA involves its hydrolysis by specific proteolytic enzymes. The peptide bond between the proline and p-nitroanilide group is cleaved, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which binds to the substrate and catalyzes the cleavage through nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
- N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
- N-Succinyl-L-phenylalanine-p-nitroanilide
Uniqueness
H-Ala-Phe-Pro-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteolytic enzymes like chymotrypsin and cathepsin G. Its ability to release a measurable chromogenic product (p-nitroaniline) upon enzymatic cleavage makes it highly valuable in enzyme assays .
Properties
Molecular Formula |
C23H27N5O5 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H27N5O5/c1-15(24)21(29)25-19(14-16-6-3-2-4-7-16)22(30)26-23(31)20-8-5-13-27(20)17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,29)(H,26,30,31)/t15-,19-,20-/m0/s1 |
InChI Key |
QYQFQYAKIQPPAS-YSSFQJQWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2C3=CC=C(C=C3)[N+](=O)[O-])N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



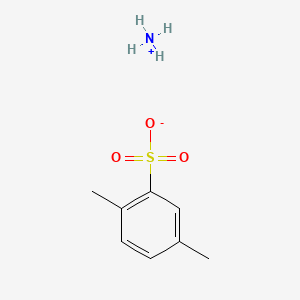
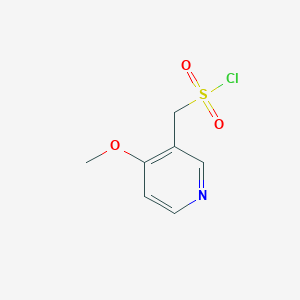
![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)
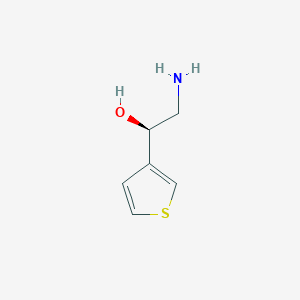
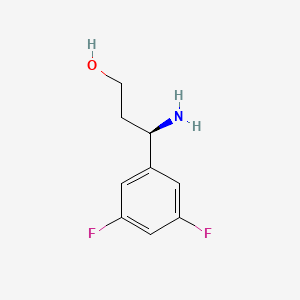
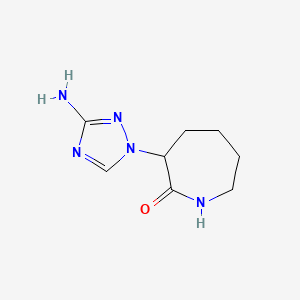
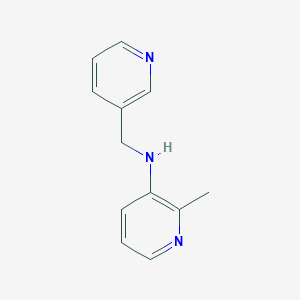
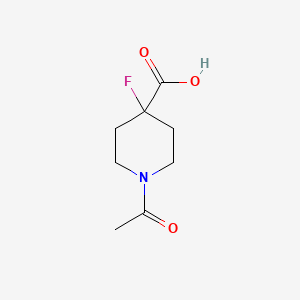


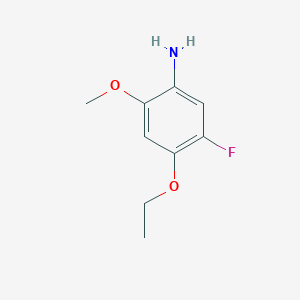
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)
